5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran

Organic Synthesis Quality Control Spectroscopy

5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran (CAS 5337-94-0) is a brominated 2,3-dihydrobenzofuran derivative with the molecular formula C₁₀H₁₁BrO and a molecular weight of 227.10 g/mol. Physically, it is a liquid at room temperature, with a predicted boiling point of 258.9 °C at 760 mmHg and a predicted density of 1.383 g/cm³.

Molecular Formula C10H11BrO
Molecular Weight 227.1 g/mol
CAS No. 5337-94-0
Cat. No. B1266502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran
CAS5337-94-0
Molecular FormulaC10H11BrO
Molecular Weight227.1 g/mol
Structural Identifiers
SMILESCC1(CC2=C(O1)C=CC(=C2)Br)C
InChIInChI=1S/C10H11BrO/c1-10(2)6-7-5-8(11)3-4-9(7)12-10/h3-5H,6H2,1-2H3
InChIKeyOTTUXKDHMIKPFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran (CAS 5337-94-0) | Fundamental Characteristics & Procurement Profile


5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran (CAS 5337-94-0) is a brominated 2,3-dihydrobenzofuran derivative with the molecular formula C₁₀H₁₁BrO and a molecular weight of 227.10 g/mol [1]. Physically, it is a liquid at room temperature, with a predicted boiling point of 258.9 °C at 760 mmHg and a predicted density of 1.383 g/cm³ . This compound is primarily utilized as a versatile small molecule scaffold and a key synthetic intermediate in medicinal chemistry and agrochemical research, where the bromine atom at the 5-position serves as a critical functional handle for further derivatization via cross-coupling reactions [2].

Scaffold 5‑Bromo‑2,3‑dihydrobenzofuran core for regioselective derivatization
Workflow Pd‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig) enabled by 5‑Br handle
Use Context Medicinal chemistry library synthesis and agrochemical lead exploration

Why 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran Cannot Be Replaced by Other Brominated or Non-Brominated Dihydrobenzofurans


The precise position of the bromine atom on the 2,3-dihydrobenzofuran scaffold is the primary driver of synthetic utility and biological activity, making simple substitution with other isomers or analogs unfeasible without compromising experimental outcomes. The 5-bromo substitution pattern dictates the electronic and steric properties of the molecule, which in turn governs its reactivity in palladium-catalyzed cross-coupling reactions [1]. Replacing this compound with the 6-bromo (CAS 140896-85-1) or 7-bromo (CAS 10178-57-1) isomer, or the non-brominated parent compound (CAS 6337-33-3), would result in a different regioisomeric outcome upon derivatization and a fundamentally different physicochemical profile, as detailed in the quantitative evidence below .

Regioisomeric Outcome Using 6‑ or 7‑bromo isomers may shift the coupling site, altering downstream scaffold geometry and target interactions.
Reactivity Gap Non‑brominated parent lacks the cross‑coupling handle; direct functionalization would require additional synthetic steps.
Physicochemical Drift Differences in boiling point and predicted logP among isomers may affect purification and analytical method transfer.

Quantitative Differentiation Evidence for 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran (5337-94-0) Against Key Analogs


Regioisomeric Purity and Structural Confirmation via Spectroscopic Data

The 5-bromo isomer is definitively distinguished from its 7-bromo analog by its unique spectroscopic fingerprint. Comprehensive spectra, including 1 NMR, 1 FTIR, and 1 MS (GC) spectrum, are available in the SpectraBase database, providing a direct reference standard for identity verification and purity assessment [1]. This contrasts with procurement of incorrectly labeled or mixed isomers, which would yield divergent spectral data.

Spectroscopic ID
Head-to-head
Target: 1H NMR, FTIR, MS available. 7‑Br isomer: FTIR, MS available.
Enables regioisomer identity verification.
Spectral libraries support QC and starting material confirmation.
Organic Synthesis Quality Control Spectroscopy

Differential Physicochemical Properties: Boiling Point and Predicted LogP

The 5-bromo isomer exhibits a lower predicted boiling point compared to its 6- and 7-bromo isomers, which influences its handling, purification, and analytical chromatography. The 5-bromo isomer has a predicted boiling point of 258.9 °C, while the 7-bromo isomer is predicted to boil slightly higher at 261.0 °C . This difference, although modest, can be meaningful in preparative chromatography and distillation processes. Furthermore, the predicted ACD/LogP for the 7-bromo isomer is 3.74, whereas the CAS 5337-94-0 compound is a liquid, suggesting a different intermolecular interaction profile [1].

Boiling Point Δ
Data to verify
258.9 °C (target) vs 261.0 °C (7‑Br); Δ 2.1 °C
Subtle bp shift may influence distillation and chromatography.
Predicted values; verify experimentally. LogP profile also differs.
Physicochemical Profiling Chromatography Lead Optimization

Synthetic Utility: Established Role as a Palladium-Catalyzed Cross-Coupling Partner

The 5-bromo substituent is specifically utilized as a reactive handle in palladium-catalyzed transformations. The compound is explicitly documented as a reactant with tetrakis(triphenylphosphine)palladium(0) and 1,1'-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex, confirming its role in Suzuki, Negishi, or related cross-coupling reactions [1]. This is a class-level characteristic of aryl bromides, but the 5-position on the 2,2-dimethyl-2,3-dihydrobenzofuran scaffold offers a unique steric and electronic environment compared to other isomers, directly influencing the rate and selectivity of oxidative addition .

Pd‑Catalyzed Reactivity
Class-level
Documented reactant with Pd(0)/Pd(II) catalysts; enables Suzuki, Negishi couplings.
5‑Br serves as a direct cross‑coupling handle.
Class‑level aryl bromide reactivity; validate specific coupling conditions.
Medicinal Chemistry C-C Bond Formation Building Blocks

Implication in Biologically Active 2,3-Dihydrobenzofuran Scaffolds: BET Inhibition

The 2,3-dihydrobenzofuran scaffold is a key structural component in a series of highly potent, second bromodomain (BD2)-selective BET inhibitors with 1000-fold selectivity for BD2 over BD1 [1]. While this particular study does not use the exact compound, it establishes the critical role of the 5-position substituent in this class of inhibitors. A related compound from a different chemotype in the BindingDB exhibits a BRD4 IC₅₀ of 631 nM, illustrating the potential for modifications at the 5-position to yield potent BET inhibitors [2].

BET BD2 Context
Class-level
5‑substituted 2,3‑dihydrobenzofuran core found in BD2‑selective BET inhibitors (reported >1000‑fold selectivity).
Supports exploration of BD2‑selective chemical space upon derivatization.
Activity emerges after 5‑position functionalization; not intrinsic to precursor.
Epigenetics Drug Discovery BRD4

Agrochemical Potential: Dihydrobenzofuran-4-carboxylates as Plant Stress Protectants

SAR studies on 2,3-dihydro-1-benzofuran-4-carboxylates have identified potent lead structures for protecting crops against drought and cold stress [1]. While the target compound is not a carboxylate, it serves as a versatile late-stage diversification point for introducing such moieties at the 5-position, potentially leading to novel agrochemical leads. The cited study found several 2,3-dihydro-1-benzofuran-4-carboxylates with superior in vivo efficacy compared to internal standards [1].

Plant Stress Protectant
Class-level
2,3‑dihydrobenzofuran‑4‑carboxylates showed in vivo efficacy against drought/cold stress in crops.
Scaffold for agrochemical lead discovery.
Precursor to novel 5‑substituted analogs; validate in plant assays.
Agrochemicals Abiotic Stress Crop Protection

Recommended Research and Industrial Applications for 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran (5337-94-0)


Medicinal Chemistry: Synthesis of 5-Aryl/Amino-Substituted Dihydrobenzofuran Libraries

The compound is ideally suited as a key building block for generating diverse libraries of 5-substituted 2,3-dihydrobenzofurans. This is achieved via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) to introduce aryl, heteroaryl, or amino groups at the 5-position [1]. This approach is directly applicable to optimizing potency and selectivity in programs targeting BET bromodomains, kinases, or other therapeutic targets where the dihydrobenzofuran core is a privileged scaffold [2].

Chemical Biology: Synthesis of Functionalized Molecular Probes

The bromine atom at the 5-position serves as a convenient anchor for attaching reporter groups (e.g., fluorophores, biotin, or photoaffinity labels) to the 2,3-dihydrobenzofuran core. This enables the creation of chemical probes for target identification, cellular imaging, or chemoproteomics. The commercial availability of the compound in high purity (up to 99.999% from some suppliers) [3] makes it a reliable starting point for probe synthesis requiring stringent purity standards.

Agrochemical R&D: Exploration of Novel Dihydrobenzofuran-Based Stress Protectants

Building upon the validated in vivo efficacy of 2,3-dihydrobenzofuran-4-carboxylates against drought and cold stress in crops [4], 5-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran offers a unique handle to explore the uncharted chemical space at the 5-position. Researchers can synthesize novel 5-substituted analogs and assess their plant growth-regulating activity, potentially leading to the discovery of next-generation agrochemicals with improved efficacy and intellectual property positions [4].

Analytical Chemistry and Reference Standard Procurement

Given its well-defined physicochemical properties (boiling point: 258.9 °C, density: 1.383 g/cm³) and commercial availability at defined purity grades (95% and 98%) , this compound can serve as a reference standard for HPLC, GC-MS, or NMR method development and validation in quality control laboratories. Its unique spectral fingerprint allows it to be used as a system suitability standard when analyzing reaction mixtures or products containing the 2,3-dihydrobenzofuran scaffold [5].

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
5‑Bromo cross‑coupling handle
Pd‑catalyzed coupling reactivity & regiochemical fidelity
Chemical biology probe synthesis
High‑purity brominated scaffold
Purity verification (NMR, MS) and labeling chemistry compatibility
Agrochemical R&D
2,3‑Dihydrobenzofuran core with unexplored 5‑position
In vivo plant stress protection assays (context‑dependent)
Analytical reference standard
Defined spectroscopic profile and physicochemical properties
Method development (HPLC/GC) and identity confirmation
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